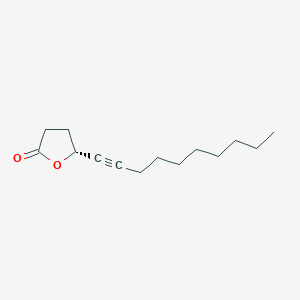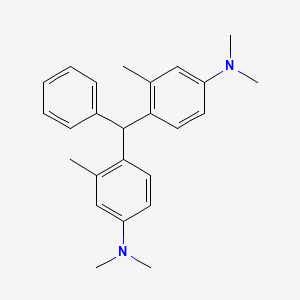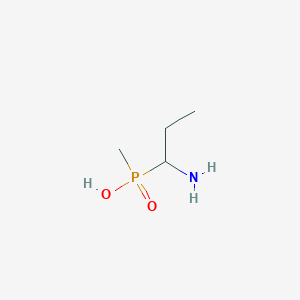
(1-Aminopropyl)methylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminopropyl)methylphosphinic acid is a phosphinic acid derivative characterized by the presence of an amino group attached to a propyl chain and a methyl group bonded to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropyl)methylphosphinic acid typically involves the phospha-Mannich reaction. This reaction combines a phosphorus precursor, an aldehyde, and an amine. For instance, the reaction of hypophosphorous acid with secondary amines and formaldehyde in acetic acid yields aminomethylphosphinic acids in high yields . The reaction conditions are crucial, with the basicity of the amines playing a significant role in the outcome.
Industrial Production Methods: Industrial production of this compound may involve large-scale phospha-Mannich reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (1-Aminopropyl)methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(1-Aminopropyl)methylphosphinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: The compound serves as an enzyme inhibitor and a mimic of natural amino acids, aiding in the study of biochemical pathways.
Mecanismo De Acción
The mechanism of action of (1-Aminopropyl)methylphosphinic acid involves its interaction with specific molecular targets. For example, it acts as an antagonist of the GABA A-ρ1 receptor, inhibiting the receptor’s activity and affecting neurotransmission . The compound’s structure allows it to bind competitively to the receptor, blocking the action of natural ligands.
Comparación Con Compuestos Similares
3-Aminopropyl(methyl)phosphinic acid: An agonist of the GABA B receptor and antagonist of the GABA C receptor.
2-Aminoethyl methylphosphonate: An antagonist of the GABA A-ρ1 receptor.
Uniqueness: (1-Aminopropyl)methylphosphinic acid is unique due to its specific structural features and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
67876-61-3 |
|---|---|
Fórmula molecular |
C4H12NO2P |
Peso molecular |
137.12 g/mol |
Nombre IUPAC |
1-aminopropyl(methyl)phosphinic acid |
InChI |
InChI=1S/C4H12NO2P/c1-3-4(5)8(2,6)7/h4H,3,5H2,1-2H3,(H,6,7) |
Clave InChI |
VAVBTRPBTPCROI-UHFFFAOYSA-N |
SMILES canónico |
CCC(N)P(=O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)


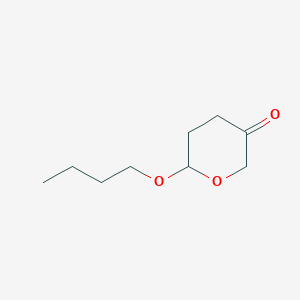

![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
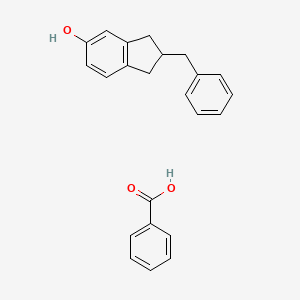
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)

![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)

